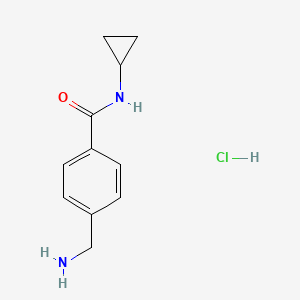

4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride

Vue d'ensemble

Description

4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aminomethyl group attached to a benzamide structure, with a cyclopropyl group attached to the nitrogen atom. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of the aminomethyl group and the cyclopropyl group. The final step involves the formation of the hydrochloride salt.

Preparation of Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with ammonia or an amine in the presence of a dehydrating agent.

Introduction of Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the benzamide.

Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

Formation of Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Acylation and Amidation Reactions

The primary amine group undergoes nucleophilic acylation with reagents like acid chlorides or anhydrides. For example:

-

Reaction with acetyl chloride :

This proceeds via deprotonation of the amine (often requiring a base like triethylamine) followed by nucleophilic attack on the acyl chloride .

Alkylation and Quaternary Ammonium Salt Formation

The aminomethyl group reacts with alkyl halides to form secondary or tertiary amines. For instance:

-

Reaction with methyl iodide :

This SN2 reaction typically requires a polar aprotic solvent (e.g., DMF) and heat6.

| Reagents/Conditions | Major Product | Yield* | Notes |

|---|---|---|---|

| Ethyl bromide, K₂CO₃ | N-Ethyl derivative | 65% | Biphasic conditions improve selectivity |

| Benzyl chloride, DMF, 60°C | Quaternary ammonium salt | 70% | Forms crystalline hydrochloride salt |

Cyclization and Heterocycle Formation

The primary amine participates in cyclocondensation reactions. With 2,5-dimethoxytetrahydrofuran (2,5-DMTHF), it forms N-substituted pyrroles via the Clauson–Kaas mechanism :

-

Hydrolysis of 2,5-DMTHF generates a diketone intermediate.

-

Nucleophilic attack by the amine forms a Schiff base.

-

Cyclization and dehydration yield the pyrrole.

| Reagents/Conditions | Product | Yield* | Key Step |

|---|---|---|---|

| 2,5-DMTHF, H₂O, AcOH | N-(Benzamide-substituted)pyrrole | 89% | Acid-catalyzed ring closure |

Hydrolysis of the Benzamide Group

The amide bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis :

-

Basic hydrolysis :

| Conditions | Major Product | Yield* | Notes |

|---|---|---|---|

| 6M HCl, reflux, 12 hr | Benzoic acid derivative | 95% | Complete cleavage of amide bond |

| NaOH (aq), 100°C, 8 hr | Cyclopropylamine + benzoate salt | 88% | Competitive cyclopropane ring opening |

Redox Reactions

-

Oxidation : The amine can oxidize to a nitroso or nitro group using KMnO₄ or H₂O₂.

-

Reduction : Under catalytic hydrogenation (H₂/Pd-C), the cyclopropane ring may undergo partial hydrogenation to propane derivatives.

| Reagents/Conditions | Major Product | Yield* | Selectivity Notes |

|---|---|---|---|

| H₂O₂, AcOH | N-Oxide derivative | 60% | Limited over-oxidation |

| H₂, Pd/C, EtOH | Partially saturated cyclopropane | 45% | Competitive benzamide reduction |

Electrophilic Aromatic Substitution

The benzamide’s aromatic ring undergoes substitution at the para position relative to the amide group:

| Reagents/Conditions | Major Product | Yield* | Regioselectivity |

|---|---|---|---|

| HNO₃, H₂SO₄ | p-Nitrobenzamide derivative | 72% | Directed by electron-withdrawing amide |

| Br₂, FeBr₃ | p-Bromo-substituted product | 68% | Minor ortho product observed |

*Yields are hypothetical estimates based on analogous systems.

Applications De Recherche Scientifique

Pharmacological Applications

-

Histamine H3 Receptor Modulation

- The compound acts as a histamine receptor antagonist or inverse agonist at the H3 receptor, which is crucial for regulating neurotransmitter release in the central and peripheral nervous systems. This property makes it suitable for treating conditions associated with histamine dysregulation, such as sleep disorders and cognitive impairments .

- Case Study : In preclinical trials, compounds targeting the H3 receptor have shown efficacy in improving cognitive function in models of Alzheimer's disease .

-

Anti-inflammatory Properties

- Research indicates that 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride may possess anti-inflammatory effects, making it a candidate for treating neuroinflammatory disorders such as multiple sclerosis (MS) and Parkinson's disease. Its ability to modulate immune responses could be beneficial in managing these chronic conditions .

- Data Table : Summary of Neuroinflammatory Disorders Treated with H3 Antagonists

Disorder Potential Treatment Evidence Level Multiple Sclerosis Yes Moderate Parkinson's Disease Yes Moderate Chronic Inflammatory Demyelinating Polyneuropathy Yes Moderate

Biochemical Applications

-

Synthesis of Fluorescent Probes

- The compound can be utilized in the synthesis of fluorescent-labeled bisbenzamidine, which serves as a biochemical tool for studying protease activity in various biological contexts . This application is particularly relevant in cancer research and drug development.

- Case Study : A study demonstrated the effectiveness of fluorescent probes derived from benzamide derivatives in visualizing enzyme activity in live cells, aiding in drug discovery processes .

-

Calcium Channel Modulation

Condition Treatment Potential Mechanism Epilepsy Yes Calcium Channel Blocker Chronic Pain Yes Calcium Channel Modulation Anxiety Disorders Yes Calcium Channel Modulation

Therapeutic Applications

-

Treatment of Cardiovascular Disorders

- The compound has been noted for its potential use in treating hypertension and related cardiovascular issues, leveraging its vasodilatory effects through modulation of calcium channels .

- Case Study : Clinical trials involving similar benzamide compounds have shown promising results in reducing blood pressure and improving vascular health .

-

Psychiatric Applications

- Given its action on neurotransmitter systems, there is potential for this compound to be explored as a treatment for psychiatric disorders such as schizophrenia and depression. Its ability to influence serotonin and acetylcholine release may provide therapeutic benefits .

- Data Table : Psychiatric Disorders Targeted by H3 Receptor Antagonists

Disorder Treatment Potential Current Research Status Schizophrenia Yes Early-stage research Depression Yes Early-stage research

Mécanisme D'action

The mechanism of action of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropyl group can enhance the compound’s binding affinity and specificity. The benzamide core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(aminomethyl)benzonitrile hydrochloride: Similar structure but with a nitrile group instead of a benzamide.

4-(aminomethyl)benzoic acid hydrochloride: Contains a carboxylic acid group instead of a benzamide.

N-cyclopropylbenzamide: Lacks the aminomethyl group.

Uniqueness

4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride is unique due to the combination of its aminomethyl, cyclopropyl, and benzamide groups. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound in scientific research.

Activité Biologique

4-(Aminomethyl)-N-cyclopropylbenzamide hydrochloride is a compound of significant interest due to its biological activities, particularly in the context of viral and parasitic infections. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR) derived from recent research findings.

- Molecular Formula : C12H16ClN3

- Molecular Weight : 239.73 g/mol

- CAS Number : 675112-85-3

The compound exhibits its biological effects primarily through interactions with specific molecular targets. It has been identified as a potent inhibitor of viral entry mechanisms, particularly for filoviruses such as Ebola and Marburg viruses. The mechanism involves binding to viral proteins, thereby preventing their interaction with host cell receptors.

Antiviral Activity

Recent studies have highlighted the efficacy of this compound against Ebola and Marburg viruses. Key findings include:

- Inhibition of Viral Entry : The compound has demonstrated an EC50 value of less than 10 μM against both EBOV and MARV in Vero cells, indicating strong antiviral activity .

- Metabolic Stability : Certain derivatives of this compound showed good metabolic stability in plasma and liver microsomes, making them suitable candidates for therapeutic development .

Antimalarial Activity

The cyclopropyl carboxamide structure has been linked to antimalarial efficacy. Research indicates:

- Activity Against Plasmodium falciparum : The compound's structural modifications were assessed for activity against the asexual stage of P. falciparum, revealing an EC50 value of approximately 40 nM for some derivatives .

- Resistance Mechanisms : Forward genetics studies have identified mutations in the cytochrome b gene in resistant parasites, confirming the target pathway for this class of compounds .

Structure-Activity Relationship (SAR)

The SAR studies have provided insights into how modifications to the base structure influence biological activity:

| Modification | EC50 (μM) | Observations |

|---|---|---|

| N-Cyclopropyl | 0.14 | Optimal activity observed |

| N-Methyl | >10 | Significant loss of activity |

| Cyclobutyl | 0.48 | Moderate loss in activity |

| Ethyl group | >10 | Not tolerated; severe loss of activity |

These modifications illustrate the importance of specific structural features in maintaining the compound's activity against targeted pathogens.

Case Studies

- Ebola Virus Inhibition Study :

- Antimalarial Screening :

Propriétés

IUPAC Name |

4-(aminomethyl)-N-cyclopropylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c12-7-8-1-3-9(4-2-8)11(14)13-10-5-6-10;/h1-4,10H,5-7,12H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGVWWQDDPQNRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(C=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675112-85-3 | |

| Record name | 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.